Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- is a complex organic compound with a molecular formula of C10H16O6. This compound is part of the fatty acid subclass and is known for its unique structural properties, which include multiple functional groups such as hydroxyl, methylene, and ethylidene groups .
Vorbereitungsmethoden
The synthesis of Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the necessary functional groups. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- can be compared with other similar compounds such as:
Hexanedioic acid: Lacks the additional functional groups present in the target compound.
5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid: A stereoisomer with slight structural differences. The uniqueness of Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
511-57-9 |
---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
(2S,5Z)-5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylidenehexanedioic acid |
InChI |
InChI=1S/C10H14O6/c1-3-7(8(12)13)4-6(2)10(16,5-11)9(14)15/h3,11,16H,2,4-5H2,1H3,(H,12,13)(H,14,15)/b7-3-/t10-/m1/s1 |
InChI-Schlüssel |
ZBUAIUFFLCEGKB-WXGCRTCVSA-N |
Isomerische SMILES |
C/C=C(/CC(=C)[C@](CO)(C(=O)O)O)\C(=O)O |
Kanonische SMILES |
CC=C(CC(=C)C(CO)(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.